molecular formula C9H9N3O B13986471 Spiro[azetidine-3,3'-pyrrolo[2,3-c]pyridin]-2'(1'H)-one

Spiro[azetidine-3,3'-pyrrolo[2,3-c]pyridin]-2'(1'H)-one

Cat. No.: B13986471
M. Wt: 175.19 g/mol
InChI Key: DTSHJOVDHWJKKD-UHFFFAOYSA-N
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Description

Spiro[azetidine-3,3’-[3h]pyrrolo[2,3-c]pyridin]-2’(1’h)-one is a spirocyclic compound characterized by its unique structure, which includes a four-membered azetidine ring fused to a pyrrolo[2,3-c]pyridine system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[azetidine-3,3’-[3h]pyrrolo[2,3-c]pyridin]-2’(1’h)-one typically involves the Staudinger reaction, which is a ketene-imine cycloaddition. This one-pot reaction uses substituted acetic acids and Schiff bases in the presence of oxalyl chloride and an organic base . The reaction conditions are mild, often carried out at room temperature, which allows for the formation of the spiro-lactam structure with high diastereoselectivity .

Industrial Production Methods

While specific industrial production methods for spiro[azetidine-3,3’-[3h]pyrrolo[2,3-c]pyridin]-2’(1’h)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Spiro[azetidine-3,3’-[3h]pyrrolo[2,3-c]pyridin]-2’(1’h)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro-oxindoles, while reduction could produce spiro-amines .

Scientific Research Applications

Spiro[azetidine-3,3’-[3h]pyrrolo[2,3-c]pyridin]-2’(1’h)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[azetidine-3,3’-[3h]pyrrolo[2,3-c]pyridin]-2’(1’h)-one is unique due to its combination of the azetidine and pyrrolo[2,3-c]pyridine rings, which imparts distinct chemical and biological properties. Its ability to inhibit specific protein-protein interactions, such as p53-MDM2, sets it apart from other spirocyclic compounds .

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

spiro[1H-pyrrolo[2,3-c]pyridine-3,3'-azetidine]-2-one

InChI

InChI=1S/C9H9N3O/c13-8-9(4-11-5-9)6-1-2-10-3-7(6)12-8/h1-3,11H,4-5H2,(H,12,13)

InChI Key

DTSHJOVDHWJKKD-UHFFFAOYSA-N

Canonical SMILES

C1C2(CN1)C3=C(C=NC=C3)NC2=O

Origin of Product

United States

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